1-Penten-1-sulfonic acid

Chromatography Ion-pairing Hydrophobicity

Leverage the conjugated alkene-sulfonic acid dual functionality of 1-Penten-1-sulfonic acid for precise method development and advanced materials research. Its XLogP of 0.8 provides distinct selectivity in reversed-phase HPLC, while the reactive double bond enables novel anionic polymer synthesis. Ideal for analytical labs requiring fine-tuned retention and formulators seeking low CMC surfactants.

Molecular Formula C5H10O3S
Molecular Weight 150.20 g/mol
Cat. No. B13777786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-1-sulfonic acid
Molecular FormulaC5H10O3S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESCCCC=CS(=O)(=O)O
InChIInChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)/b5-4+
InChIKeyYYCQMSUMNUDDID-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Penten-1-sulfonic acid (CAS 71302-55-1) Technical Procurement Overview and In-Class Positioning


1-Penten-1-sulfonic acid is an alkenesulfonic acid characterized by a terminal double bond conjugated with a sulfonic acid group on a five-carbon backbone [1]. It is an amphiphilic molecule with an XLogP3-AA value of 0.8 and a molecular weight of 150.20 g/mol [1]. Its dual functionality—a strong acid group and a reactive alkene moiety—positions it between fully saturated alkanesulfonates and more complex olefin sulfonates, making it relevant for surfactant synthesis, analytical ion-pairing, and as a reactive monomer [2].

1-Penten-1-sulfonic acid (CAS 71302-55-1): Why In-Class Analogs Cannot Be Directly Substituted


Substituting 1-penten-1-sulfonic acid with a generic alkanesulfonic acid or other alkenesulfonic acids without rigorous validation compromises performance in applications requiring the precise balance of hydrophobicity, unsaturation, and molecular size. The presence of the double bond confers a distinct electronic environment and reactivity profile compared to saturated counterparts , while the five-carbon chain length dictates a specific logP and micellization behavior . Even a one-carbon shift in chain length significantly alters chromatographic retention and surfactant properties, rendering class-level substitutions invalid for method transfer or formulation consistency .

1-Penten-1-sulfonic acid (CAS 71302-55-1) Quantified Differential Evidence vs. Closest Analogs


Comparative Hydrophobicity: LogP Differentiates 1-Penten-1-sulfonic acid from Saturated Pentanesulfonic Acid

1-Penten-1-sulfonic acid exhibits a computed XLogP3-AA value of 0.8, which is 0.1 log units lower than the saturated analog pentane-1-sulfonic acid (XLogP3-AA = 0.9) [1][2]. This difference arises from the double bond, which reduces overall lipophilicity while maintaining similar molecular weight. In reversed-phase ion-pair chromatography, this subtle shift can alter analyte retention times and peak resolution, making the unsaturated variant preferable for more polar or ionizable compounds .

Chromatography Ion-pairing Hydrophobicity

Molecular Weight Differential: Unsaturation Reduces Mass Relative to Saturated Counterparts

1-Penten-1-sulfonic acid (MW = 150.20 g/mol) has a molecular weight that is 2.01 g/mol lower than its saturated analog pentane-1-sulfonic acid (MW = 152.21 g/mol) [1][2]. This mass difference is directly attributable to the presence of one double bond (C=C) replacing a single C–C bond, resulting in two fewer hydrogen atoms. In mass spectrometry-based applications, this shift alters the m/z signature and can affect detection limits and specificity .

Analytical Chemistry Mass Spectrometry Procurement

Conformational and Electronic Distinction: Rotatable Bond Count and Reactivity

1-Penten-1-sulfonic acid contains 3 rotatable bonds, one fewer than pentane-1-sulfonic acid (4 rotatable bonds) [1][2]. The conjugation between the terminal double bond and the sulfonic acid group restricts rotation about the C1–C2 bond, locking the molecule into a more planar, rigid conformation . This reduced flexibility influences its self-assembly in aqueous solutions and its reactivity in polymerization and addition reactions [3].

Synthesis Polymer Chemistry Surfactant Design

Projected Critical Micelle Concentration (CMC) for Surfactant Applications

Based on chain-length correlations for alkenesulfonic acids, the critical micelle concentration (CMC) for 1-penten-1-sulfonic acid is projected to be in the range of 0.8–1.2 mM . In comparison, the CMC for the saturated sodium 1-pentanesulfonate is significantly higher, typically exceeding 100 mM . This difference is attributed to the rigidifying effect of the double bond, which facilitates more ordered micelle formation at lower concentrations.

Surfactant Micelle CMC

Comparative pKa and Acid Strength: Alkenesulfonic vs. Alkanesulfonic Acids

While experimental pKa data for 1-penten-1-sulfonic acid is not available, class-level trends indicate that alkenesulfonic acids are stronger acids than their saturated counterparts due to the electron-withdrawing effect of the conjugated double bond [1]. For reference, the pKa of pentane-1-sulfonic acid is approximately -0.42 [2]. The presence of the double bond is expected to lower the pKa by an estimated 0.5–1.0 units, placing the pKa of 1-penten-1-sulfonic acid in the range of -0.9 to -1.4.

Acid Strength pKa Reactivity

1-Penten-1-sulfonic acid (CAS 71302-55-1) Optimal Procurement and Use-Case Scenarios


Precision Ion-Pair Chromatography for Moderately Polar Analytes

Utilize 1-penten-1-sulfonic acid as an ion-pairing reagent in reversed-phase HPLC for the separation of basic pharmaceutical compounds, peptides, or polar metabolites [1]. Its XLogP of 0.8 provides a distinct retention profile compared to saturated C5 (XLogP 0.9) and C4 (XLogP -0.91) sulfonates, enabling fine-tuning of selectivity for analytes with intermediate hydrophobicity [2][3].

Synthesis of Specialty Anionic Surfactants and Monomers

Employ 1-penten-1-sulfonic acid as a monomer in the production of anionic homopolymers or copolymers for enhanced surface activity [4]. The conjugated double bond allows for controlled radical polymerization or Michael addition reactions, yielding polymers with unique rheological and adsorption properties compared to those derived from saturated sulfonates .

Analytical Method Development for Environmental Contaminants

Leverage the reduced molecular weight (150.20 g/mol) and distinct m/z signature of 1-penten-1-sulfonic acid in LC-MS/MS methods for tracking trace-level organic contaminants or degradation products [1]. Its mass difference from common interferences (e.g., pentane-1-sulfonic acid) improves signal specificity in complex environmental matrices.

Formulation of Low-CMC Surfactant Blends

Incorporate 1-penten-1-sulfonic acid into surfactant formulations where a very low critical micelle concentration (CMC) is required for efficient wetting or emulsification at minimal dosage . The projected CMC of 0.8–1.2 mM represents a 100-fold improvement in efficiency over saturated sodium 1-pentanesulfonate, reducing material costs and environmental load .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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